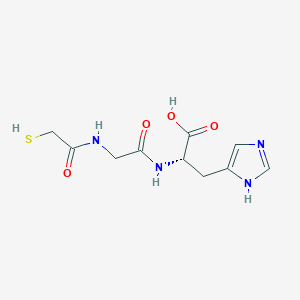
N-(Sulfanylacetyl)glycyl-L-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid is a complex organic compound with significant applications in various scientific fields. This compound is characterized by the presence of an imidazole ring, a mercaptoacetamido group, and a propanoic acid moiety, making it a versatile molecule in biochemical and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the Mercaptoacetamido Group: This step involves the reaction of the imidazole derivative with mercaptoacetic acid under controlled conditions to introduce the mercaptoacetamido group.
Formation of the Propanoic Acid Moiety: The final step involves the coupling of the intermediate with a suitable propanoic acid derivative under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to convert the imidazole ring into a more saturated structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield disulfides, while substitution reactions on the imidazole ring can introduce various alkyl or acyl groups.
Aplicaciones Científicas De Investigación
(S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its role in enzyme inhibition and as a potential therapeutic agent.
Industry: The compound is used in the development of novel materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, while the mercaptoacetamido group can form covalent bonds with nucleophilic residues. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Histidine: An amino acid with an imidazole side chain, similar to the imidazole ring in (S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid.
Cysteine: An amino acid with a thiol group, similar to the mercaptoacetamido group in the target compound.
Imidazole-4-acetic acid: A compound with an imidazole ring and a carboxylic acid group, similar to the propanoic acid moiety.
Uniqueness
(S)-3-(1H-Imidazol-4-yl)-2-(2-(2-mercaptoacetamido)acetamido)propanoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the imidazole ring and the mercaptoacetamido group allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
66516-06-1 |
|---|---|
Fórmula molecular |
C10H14N4O4S |
Peso molecular |
286.31 g/mol |
Nombre IUPAC |
(2S)-3-(1H-imidazol-5-yl)-2-[[2-[(2-sulfanylacetyl)amino]acetyl]amino]propanoic acid |
InChI |
InChI=1S/C10H14N4O4S/c15-8(3-12-9(16)4-19)14-7(10(17)18)1-6-2-11-5-13-6/h2,5,7,19H,1,3-4H2,(H,11,13)(H,12,16)(H,14,15)(H,17,18)/t7-/m0/s1 |
Clave InChI |
ABHFHWVYSABEDG-ZETCQYMHSA-N |
SMILES isomérico |
C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CNC(=O)CS |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)NC(=O)CNC(=O)CS |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
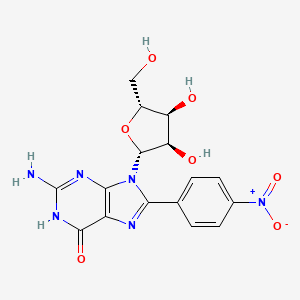
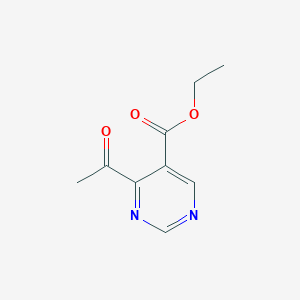
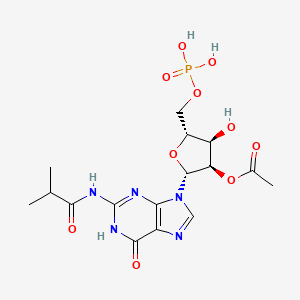
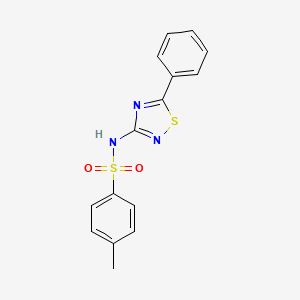
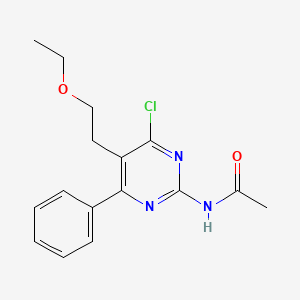

![Tert-butyl 2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12931087.png)
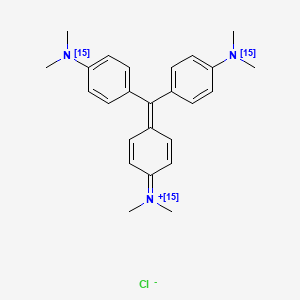
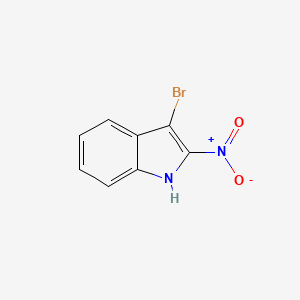
![7-Chloro-10-hydroxy-3-[4-(trifluoromethyl)phenyl]-1-[(benzylideneamino)imino]-1,3,4,10-tetrahydro-9(2H)-acridinone](/img/structure/B12931103.png)
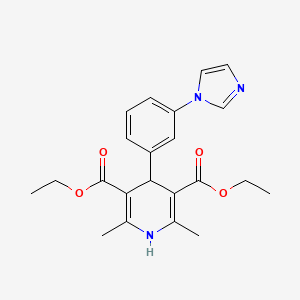
![[2-(Propan-2-yl)-1H-imidazol-5-yl]methanol](/img/structure/B12931112.png)
![3,4,6,7-Tetrahydropyrido[4,3-g]isoquinoline](/img/structure/B12931119.png)
